molecular formula C8H13N3O B11722280 N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine

N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine

Cat. No.: B11722280
M. Wt: 167.21 g/mol
InChI Key: ILRRUIZMBUAUSN-UHFFFAOYSA-N
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Description

N-[1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine is a nitrogen-rich heterocyclic compound with the molecular formula C₉H₁₅N₃O and a calculated molecular weight of 181.24 g/mol . Its structure features a 1,3,5-trimethylpyrazole core linked to an ethylidene hydroxylamine group. This compound is of interest in coordination chemistry, where it may act as a ligand for transition metals due to its electron-donating nitrogen atoms .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N-[1-(1,3,5-trimethylpyrazol-4-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C8H13N3O/c1-5-8(6(2)10-12)7(3)11(4)9-5/h12H,1-4H3

InChI Key

ILRRUIZMBUAUSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C(=NO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine typically involves the condensation of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium acetate or potassium carbonate, which facilitates the formation of the desired product. The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine with analogous hydrazide/hydroxylamine derivatives and heterocyclic compounds:

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Potential Applications
This compound C₉H₁₅N₃O 181.24 1,3,5-Trimethylpyrazole Hydroxylamine, ethylidene Metal coordination ligands
N-(1-(5-Bromo-2-hydroxyphenyl)ethylidene)-3,4,5-trihydroxybenzohydrazide C₁₅H₁₃BrN₂O₅ 381.18 5-Bromo-2-hydroxyphenyl, trihydroxybenzoyl Hydrazide, phenolic -OH Antioxidant agents, metal chelators
3,4,5-Trihydroxybenzoic acid [1-pyridylethylidene] hydrazide C₁₄H₁₃N₃O₄ 287.27 Pyridyl, trihydroxybenzoyl Hydrazide, pyridine Pharmaceutical scaffolds
6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one C₃₄H₂₇N₉O₄ 633.64 (calc) Coumarin, pyrimidinone, tetrazole Multiple heterocycles Bioactive molecule synthesis

Key Comparative Insights

Steric and Electronic Effects
  • The 1,3,5-trimethylpyrazole group in the target compound introduces significant steric hindrance compared to phenyl or pyridyl substituents in analogues (e.g., compounds from ). This may reduce reactivity in nucleophilic reactions but enhance selectivity in metal coordination .
Functional Group Reactivity
  • Hydrazide vs. Hydroxylamine : Hydrazide derivatives () are more prone to hydrolysis or oxidation, whereas hydroxylamine groups (target compound) can act as reducing agents or form stable metal complexes .

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis is likely streamlined due to its symmetric methyl substituents, whereas halogenated or coumarin-linked derivatives require multi-step functionalization .
  • Data Gaps : Experimental data on the target compound’s physicochemical properties (e.g., solubility, stability) and biological activity are absent in the provided evidence, limiting direct functional comparisons.

Biological Activity

N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications, supported by case studies and research findings.

  • Molecular Formula : C₈H₁₂N₂O
  • Molecular Weight : 168.19 g/mol
  • CAS Number : 1125-28-6

Synthesis

The synthesis of this compound typically involves the reaction of hydroxylamine with appropriate pyrazole derivatives. The synthetic route often includes:

  • Formation of the pyrazole framework.
  • Introduction of the hydroxylamine moiety through condensation reactions.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth such as BRAF(V600E) and EGFR . this compound may share these properties based on its structural similarity.

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory activities. Research has demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies have shown that similar compounds can reduce inflammatory markers in cellular models .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been documented extensively. For example, compounds containing the pyrazole ring have been tested against various bacterial strains and shown to possess significant inhibitory effects . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

StudyFindings
Umesha et al. (2009)Demonstrated that pyrazole derivatives exhibit good antimicrobial and antioxidant activity through DPPH radical scavenging assays .
Recent Anticancer ResearchA series of novel pyrazole derivatives targeting COX enzymes showed promising anticancer activity in vitro .
Antimicrobial EvaluationPyrazole compounds were tested against five phytopathogenic fungi, showing effective antifungal activity .

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